Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of Functional Groups: The benzamido and carbamoyl groups are introduced through nucleophilic substitution reactions. This involves reacting the thiophene core with benzoyl chloride and ethoxyphenyl isocyanate under controlled conditions.
Esterification: The final step involves esterification of the carboxyl group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate
- 2-benzamido-5-methoxy-5-oxopentanoic acid
- 2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid
These compounds share similar structural features but differ in their functional groups and biological activities. This compound is unique due to its specific combination of benzamido and carbamoyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 2-benzamido-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, a compound with the chemical formula C23H22N2O5S, has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, which is known for its biological activity. The presence of the benzamido and carbamoyl groups enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H22N2O5S |
Molecular Weight | 422.49 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Research indicates that this compound exhibits various mechanisms of action, primarily through the modulation of enzyme activities and receptor interactions.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. This property suggests its potential use in treating hyperpigmentation disorders.
- Receptor Modulation : Preliminary studies indicate that this compound may interact with melanocortin receptors, influencing processes related to pigmentation and possibly appetite regulation.
Tyrosinase Inhibition
One of the key biological activities of this compound is its ability to inhibit tyrosinase. Studies have demonstrated that it effectively reduces melanin production in cellular models.
- IC50 Values : The IC50 value for tyrosinase inhibition has been reported to be significantly lower than that of standard inhibitors like kojic acid, indicating stronger efficacy.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound.
- Cell Viability : In B16F10 melanoma cells, concentrations up to 20 µM did not exhibit significant cytotoxic effects, suggesting a favorable safety margin for potential therapeutic applications.
Case Studies and Research Findings
- Study on Melanin Production : In a controlled experiment using B16F10 cells, this compound was shown to reduce melanin content significantly after treatment with α-MSH (alpha-melanocyte-stimulating hormone) and IBMX (3-isobutyl-1-methylxanthine), highlighting its role as an effective anti-melanogenic agent .
- Comparison with Other Compounds : When compared to other known tyrosinase inhibitors, this compound exhibited superior activity, making it a candidate for further development in dermatological applications .
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-benzamido-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-4-30-17-13-9-8-12-16(17)24-21(27)19-14(2)18(23(28)29-3)22(31-19)25-20(26)15-10-6-5-7-11-15/h5-13H,4H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
GQXSDFMYGRJRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
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